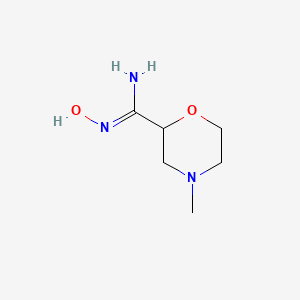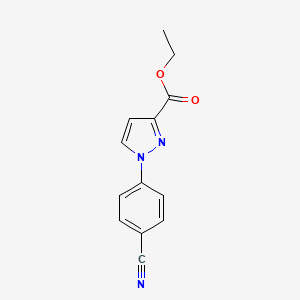
2-Methyl-4-piperidin-1-ylaniline;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Methyl-4-(1-piperidinyl)aniline dihydrochloride” is a chemical compound with the CAS number 1449117-37-6 . It is also known as “2-methyl-4-(piperidin-1-yl)aniline” with the CAS number 73164-32-6 . The compound has a molecular weight of 190.29 .
Molecular Structure Analysis
The InChI code for “2-methyl-4-(piperidin-1-yl)aniline” is1S/C12H18N2/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14/h5-6,9H,2-4,7-8,13H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula. Physical And Chemical Properties Analysis
The compound “2-methyl-4-(piperidin-1-yl)aniline” is an oil at room temperature . It should be stored at -10 degrees Celsius .Safety and Hazards
The compound “2-methyl-4-(piperidin-1-yl)aniline” has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes correspond to various hazards, such as harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) . The compound should be handled with care, following the appropriate safety protocols.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway of 2-Methyl-4-(1-piperidinyl)aniline dihydrochloride involves the reaction of 2-methyl-4-nitroaniline with piperidine followed by reduction of the nitro group to an amino group and subsequent formation of the dihydrochloride salt.", "Starting Materials": ["2-methyl-4-nitroaniline", "piperidine", "sodium borohydride", "hydrochloric acid"], "Reaction": [ "Step 1: 2-methyl-4-nitroaniline is reacted with piperidine in a solvent such as ethanol or methanol at reflux temperature to form 2-Methyl-4-(1-piperidinyl)nitrobenzene.", "Step 2: The nitro group in 2-Methyl-4-(1-piperidinyl)nitrobenzene is reduced to an amino group using a reducing agent such as sodium borohydride in a solvent like methanol or ethanol.", "Step 3: The resulting 2-Methyl-4-(1-piperidinyl)aniline is then treated with hydrochloric acid to form the dihydrochloride salt of the compound.", "The final product is obtained by filtration and drying." ] } | |
CAS-Nummer |
1449117-37-6 |
Molekularformel |
C12H19ClN2 |
Molekulargewicht |
226.74 g/mol |
IUPAC-Name |
2-methyl-4-piperidin-1-ylaniline;hydrochloride |
InChI |
InChI=1S/C12H18N2.ClH/c1-10-9-11(5-6-12(10)13)14-7-3-2-4-8-14;/h5-6,9H,2-4,7-8,13H2,1H3;1H |
InChI-Schlüssel |
ONTJIJWAWSJUHR-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N.Cl.Cl |
Kanonische SMILES |
CC1=C(C=CC(=C1)N2CCCCC2)N.Cl |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl}propanoic acid](/img/structure/B1430347.png)







![7-Oxa-1-azaspiro[4.4]nonan-6-one hydrochloride](/img/structure/B1430361.png)
![2-Ethoxy-4-{octahydropyrrolo[1,2-a]piperazin-2-yl}aniline](/img/structure/B1430363.png)



